N-[3-({[1-(4-chlorophenyl)cyclopentyl]carbonyl}amino)-4-methylphenyl]furan-2-carboxamide
Description
N-{3-[1-(4-CHLOROPHENYL)CYCLOPENTANEAMIDO]-4-METHYLPHENYL}FURAN-2-CARBOXAMIDE is a synthetic organic compound that features a complex structure with multiple functional groups
Properties
Molecular Formula |
C24H23ClN2O3 |
|---|---|
Molecular Weight |
422.9 g/mol |
IUPAC Name |
N-[3-[[1-(4-chlorophenyl)cyclopentanecarbonyl]amino]-4-methylphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C24H23ClN2O3/c1-16-6-11-19(26-22(28)21-5-4-14-30-21)15-20(16)27-23(29)24(12-2-3-13-24)17-7-9-18(25)10-8-17/h4-11,14-15H,2-3,12-13H2,1H3,(H,26,28)(H,27,29) |
InChI Key |
REZBUXOAIJOLEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[1-(4-CHLOROPHENYL)CYCLOPENTANEAMIDO]-4-METHYLPHENYL}FURAN-2-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the amide bond: This step involves the reaction of 4-chlorophenylcyclopentanecarboxylic acid with an amine to form the corresponding amide.
Coupling with furan-2-carboxylic acid: The amide intermediate is then coupled with furan-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{3-[1-(4-CHLOROPHENYL)CYCLOPENTANEAMIDO]-4-METHYLPHENYL}FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-{3-[1-(4-CHLOROPHENYL)CYCLOPENTANEAMIDO]-4-METHYLPHENYL}FURAN-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-{3-[1-(4-CHLOROPHENYL)CYCLOPENTANEAMIDO]-4-METHYLPHENYL}FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, altering their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(4-CHLOROPHENYL)-3-CYCLOHEPTYLUREA: This compound has a similar structural motif but with a cycloheptyl ring instead of a cyclopentane ring.
5-(4-CHLOROPHENYL)-1,3,4-OXADIAZOLE: This compound features a 4-chlorophenyl group but has an oxadiazole ring instead of a furan ring.
Uniqueness
N-{3-[1-(4-CHLOROPHENYL)CYCLOPENTANEAMIDO]-4-METHYLPHENYL}FURAN-2-CARBOXAMIDE is unique due to its combination of a furan ring, a cyclopentane ring, and a 4-chlorophenyl group. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
